molecular formula C4H9F3N2O2S B15362529 (2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane

(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane

Cat. No.: B15362529
M. Wt: 206.19 g/mol
InChI Key: PUSUXZZTNUXPQJ-VKHMYHEASA-N
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Description

(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane is a chemical compound with the molecular formula C4H9F3N2O2S. This compound is characterized by the presence of trifluoromethyl and sulfamoyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethyl-containing precursor with a sulfamoyl amine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted trifluoromethyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The sulfamoyl group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-isopropylsulfamoyl amide: Shares the sulfamoyl group but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Trifluoromethyl sulfonamide: Contains the trifluoromethyl group but differs in the overall structure and functional groups.

Uniqueness

(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane is unique due to the combination of trifluoromethyl and sulfamoyl groups, which impart distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.

Properties

Molecular Formula

C4H9F3N2O2S

Molecular Weight

206.19 g/mol

IUPAC Name

(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane

InChI

InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9(2)12(8,10)11/h3H,1-2H3,(H2,8,10,11)/t3-/m0/s1

InChI Key

PUSUXZZTNUXPQJ-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)N(C)S(=O)(=O)N

Canonical SMILES

CC(C(F)(F)F)N(C)S(=O)(=O)N

Origin of Product

United States

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